molecular formula C17H13NaO3 B14146258 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- CAS No. 64038-72-8

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)-

Katalognummer: B14146258
CAS-Nummer: 64038-72-8
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: LQWKXWQXAGWDHM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- is a chemical compound with the molecular formula C17H15NaO3. It is known for its unique structure, which combines a furan ring and a naphthalene moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- typically involves the reaction of 2-furanpropanoic acid with alpha-1-naphthalenyl derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored, and the product is purified using techniques such as crystallization or chromatography to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)-. These products have different chemical and biological properties, making them useful in various research applications .

Wissenschaftliche Forschungsanwendungen

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furanpropanoic acid: A related compound with a similar furan ring structure.

    Alpha-1-naphthalenyl derivatives: Compounds with similar naphthalene moieties.

    Sodium salts of carboxylic acids: Compounds with similar sodium salt structures.

Uniqueness

2-Furanpropanoic acid, alpha-1-naphthalenyl-, sodium salt, (S)- is unique due to its combination of a furan ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

64038-72-8

Molekularformel

C17H13NaO3

Molekulargewicht

288.27 g/mol

IUPAC-Name

sodium;3-(furan-2-yl)-2-naphthalen-1-ylpropanoate

InChI

InChI=1S/C17H14O3.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1

InChI-Schlüssel

LQWKXWQXAGWDHM-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CO3)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.